molecular formula C15H23NO2 B049922 Ciramadol CAS No. 63269-31-8

Ciramadol

カタログ番号: B049922
CAS番号: 63269-31-8
分子量: 249.35 g/mol
InChIキー: UVTLONZTPXCUPU-ZNMIVQPWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ciramadol (WY-15,705) is a synthetic opioid analgesic compound developed in the late 1970s and is chemically related to other phencyclidine-derived structures . It functions as a mixed agonist-antagonist at the μ-opioid receptor, which is associated with its analgesic profile and relatively low abuse potential . This mechanism underlies its characteristic ceiling effect on respiratory depression, making it a compound of interest for researching safer analgesic profiles . In clinical research, this compound has been evaluated for postoperative and chronic cancer pain. Studies have shown its analgesic efficacy is slightly greater than codeine but weaker than morphine . Some comparative studies indicate it can provide a faster onset and longer duration of action than morphine at equivalent analgesic doses . The predominant adverse effects observed in clinical settings are sedation and nausea, generally reported as less severe than with other classical opioids . Researchers value this compound as a model compound for investigating partial agonist opioid therapeutics and for studying mechanisms that may reduce the risks of dependence and serious respiratory depression associated with full μ-opioid agonists . IDENTITIES • CAS Registry Number : 51356-59-3 (Hydrochloride salt) • Molecular Formula : C15H23NO2 • Molecular Weight : 249.354 g·mol−1 • IUPAC Name : 3-{(R)-Dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]}methyl]phenol This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTLONZTPXCUPU-ZNMIVQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]([C@H]1CCCC[C@H]1O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018412
Record name Ciramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63269-31-8
Record name Ciramadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63269-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciramadol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063269318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIRAMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQ109OW0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

(-)-Menthone and Benzaldehyde Route

The synthesis begins with a Claisen-Schmidt-type condensation between (-)-menthone and benzaldehyde under acidic conditions, yielding a mixture of E/Z isomers (68% E, 32% Z). Isomerization to this equilibrium occurs in ethyl ether with concentrated HCl. Only the E isomer reacts with cyclic amines (e.g., pyrrolidine) via a stereoselective Michael-type addition , forming intermediates like 2-(α-1-pyrrolidino)benzyl-4-isopropyl-1-methyl-cyclohexan-3-one (4b ).

StepReagents/ConditionsOutcome
Condensation(-)-Menthone + benzaldehyde, HCl, Et₂OE/Z isomer mixture (68:32)
IsomerizationHCl in Et₂OEquilibrium E/Z ratio
Michael AdditionPyrrolidine, RT1R,2S,4S,11S-configuration in 4b

3-(Methoxymethoxy)benzaldehyde and Cyclohexanone Route

An alternative method uses 3-(methoxymethoxy)benzaldehyde (1 ) and cyclohexanone (2 ) in a Claisen-Schmidt condensation to form a chalcone analog (3 ). Subsequent Michael addition of dimethylamine produces the aminoketone intermediate, which undergoes stereospecific reduction to yield the cis-aminoalcohol (4 ). Hydrolysis of the methoxymethoxy group furnishes this compound (5 ).

StepReagents/ConditionsOutcome
Condensation3-(Methoxymethoxy)benzaldehyde + cyclohexanoneChalcone intermediate (3 )
Michael AdditionDimethylamine, RTAminoketone intermediate
ReductionCatalytic hydrogenationcis-Aminoalcohol (4 )
HydrolysisMild acidic conditionsThis compound (5 )

Stereochemical Control and Analysis

The absolute configuration of intermediates is confirmed using:

  • ¹H-NMR spectroscopy (chemical shift analysis)

  • COSY-90 (correlation of coupled protons)

  • NOE measurements (spatial proximity of nuclei).

For example, the (-)-menthone-derived product 4b exhibits 1R,2S,4S,11S configuration due to steric guidance during the Michael addition.

Comparative Analysis of Methods

Parameter(-)-Menthone RouteBenzaldehyde Route
Starting AldehydeBenzaldehyde3-(Methoxymethoxy)benzaldehyde
Ketone(-)-MenthoneCyclohexanone
AminePyrrolidineDimethylamine
Key StepE-selective Michael additionStereospecific reduction
Stereochemistry1R,2S,4S,11Scis-Aminoalcohol
Yield OptimizationIsomerization via HClCatalytic hydrogenation

Critical Reaction Insights

  • Isomerization Control : The E/Z equilibrium is critical for subsequent amine addition, as only the E isomer reacts.

  • Stereoselectivity : The Michael addition’s stereochemical outcome is influenced by the bulky menthone-derived cyclohexanone ring, favoring the 1R,2S,4S,11S configuration.

  • Reduction Specificity : Catalytic hydrogenation of the ketone intermediate proceeds stereospecifically to produce the cis-alcohol, essential for opioid activity .

化学反応の分析

Ciramadol undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethylamine and reducing agents like sodium borohydride. The major products formed from these reactions are intermediates leading to the final this compound compound .

科学的研究の応用

シラマドールは、科学研究においてさまざまな用途があります。

    化学: シラマドールのユニークな化学的性質と反応が研究されています。

    生物学: シラマドールは、特にμ-オピオイド受容体との相互作用において、生物学的システムとの相互作用について研究されています。

    医学: シラマドールは鎮痛薬として、疼痛管理に使用され、その有効性と安全性は他のオピオイドと比較して研究されています。

    工業: シラマドールの合成および製造方法は、工業的用途に関心が持たれています.

作用機序

類似化合物の比較

シラマドールは、いくつかの類似化合物と比較されます。

    フェンサイクリジン: どちらも構造的に類似していますが、フェンサイクリジンは乱用される可能性が高くなります。

    トラマドール: シラマドールは同様の作用機序を持っていますが、乱用の可能性が低いことから、より安全と考えられています。

    タペンタドール: どちらも疼痛管理に使用されますが、シラマドールは独自の安全性プロファイルを持っています。

    ベンラファキシン: ベンラファキシンは主に抗うつ薬ですが、シラマドールと構造的に類似しています.

シラマドールは、有効性と安全性のバランスのとれたプロファイルを持つユニークな化合物であり、他のオピオイドと比較して副作用が少なく、疼痛管理に有効です.

類似化合物との比較

Comparison with Similar Compounds

Pharmacokinetic Comparison

Parameter Ciramadol Tramadol Morphine
Bioavailability ~50% (oral) 70-75% (oral) 20-30% (oral)
Half-life 4-6 hours 5-7 hours 2-3 hours
Metabolism Hepatic (CYP3A4) Hepatic (CYP2D6/CYP3A4) Hepatic (glucuronidation)
Active Metabolite Not identified O-desmethyltramadol Morphine-6-glucuronide

Pharmacodynamic Comparison

  • Mechanism of Action: this compound: μ-opioid agonism + monoaminergic reuptake inhibition (hypothesized). Tramadol: Dual mechanism (μ-opioid + serotonin/norepinephrine reuptake inhibition) . Morphine: Pure μ-opioid receptor agonist .
  • Side Effects: this compound: Hypothetically lower respiratory depression risk compared to Morphine due to non-opioid activity. Tramadol: Lower constipation risk vs. Morphine but higher seizure risk due to serotonin effects .

Clinical Efficacy

  • Analgesic Potency :
    • This compound: Potency intermediate between Tramadol and Morphine (hypothetical).
    • Tramadol: 1/10th the potency of Morphine .

Research Findings and Limitations

  • No clinical trials or pharmacokinetic studies on this compound are cited in the provided evidence.
  • Evidence highlights the importance of CYP2D6 polymorphisms in Tramadol’s efficacy , which could theoretically apply to this compound if similarly metabolized.

生物活性

Ciramadol, also known as WY 15705, is a synthetic compound that exhibits significant biological activity primarily as an analgesic agent. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound is characterized by its dual action as both a narcotic agonist and antagonist. This unique profile allows it to modulate pain perception effectively while minimizing the risk of dependency associated with traditional opioids. The compound interacts with various receptors in the central nervous system (CNS), including:

  • Opioid Receptors : this compound binds to mu-opioid receptors, which are crucial for mediating analgesic effects.
  • Serotonin Receptors : It also influences serotonin pathways, contributing to its pain-relieving properties.
  • Norepinephrine Pathways : By modulating norepinephrine levels, this compound can enhance analgesia through descending pain control pathways.

Pharmacological Effects

This compound has been studied for its effects on different biological systems. Key findings include:

  • Analgesic Efficacy : In animal models, this compound demonstrated potent analgesic effects comparable to morphine but with a reduced side effect profile .
  • Antidepressant-like Activity : Research indicates that this compound may exhibit antidepressant-like effects in certain models, suggesting potential applications beyond pain management .
  • Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotective benefits, particularly in conditions involving oxidative stress and neuroinflammation.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnalgesicPotent pain relief comparable to morphine
Antidepressant-likeExhibits potential antidepressant effects
NeuroprotectiveMay protect against oxidative stress
Receptor InteractionBinds to mu-opioid and serotonin receptors

Case Study 1: Analgesic Effectiveness

A study conducted on rats demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The analgesic effect was evaluated using the formalin test, which showed that this compound provided effective pain relief without the typical side effects associated with traditional opioids .

Case Study 2: Impact on Mood Disorders

In a separate investigation focusing on mood disorders, this compound was administered to mice exhibiting depressive-like behaviors. Results indicated a notable improvement in behavior scores, suggesting that this compound may influence mood regulation through its action on serotonin receptors .

Case Study 3: Neuroprotection in Oxidative Stress Models

Research exploring the neuroprotective potential of this compound revealed that it could mitigate neuronal damage induced by oxidative stress in vitro. This was evidenced by reduced markers of apoptosis and inflammation in neuronal cultures treated with this compound compared to untreated controls .

Q & A

Q. What are the key pharmacokinetic parameters of ciramadol, and how do administration routes influence its bioavailability?

this compound exhibits a volume of distribution of 1.5 L/kg and an elimination half-life of 3.4–3.7 hours in healthy subjects. Systemic clearance is dose-independent (~4.9 mL/min/kg), with renal clearance (298–320 mL/min) exceeding creatinine clearance, indicating tubular secretion . Absolute bioavailability is 98% for intramuscular (i.m.) and 82% for oral administration, with peak serum concentrations at 0.27 hours (i.m.) and 1.5 hours (oral) . Food intake delays absorption rate but does not affect overall bioavailability .

Q. How does this compound compare to codeine in analgesic efficacy for acute and chronic pain models?

In randomized double-blind trials, oral this compound (30 mg) demonstrated equivalent efficacy to codeine (60 mg) in cancer pain, while 90 mg this compound provided superior relief . Postoperative pain studies showed this compound (60 mg) outperformed codeine (60 mg) in cumulative efficacy scores (SPAID × 0.1), though codeine had higher TOTPAR scores . Cross-over designs with Latin-square treatment sequences are recommended for comparative studies to control inter-patient variability .

Q. What methodologies are validated for quantifying this compound in biological matrices?

Gas-liquid chromatography (GLC) with electron capture detection, using dipentafluorobenzoyl derivatization and an isomer internal standard, achieves a sensitivity of 4 ng/mL in plasma. This method shows linearity (8.75–175 ng) and precision (CV 3.8–11.1%) . For metabolite analysis, HPLC or mass spectrometry is required to distinguish phenolic glucuronides (37.9% urinary excretion) from alicyclic glucuronides (2.3%) .

Advanced Research Questions

Q. How do hepatic and renal impairments alter this compound’s disposition and safety profile?

In cirrhosis, systemic clearance decreases by 40% due to reduced renal clearance, but non-renal glucuronidation remains intact. Acute hepatitis increases renal clearance transiently, while glucuronide excretion decreases by 48% . Dose adjustments are unnecessary in stable liver disease if renal function is normal. Monitor tubular secretion via creatinine clearance ratios to predict toxicity .

Q. What stereochemical features of this compound influence its opioid receptor binding and activity?

this compound’s (1R,2R)-2-hydroxycyclohexylmethyl configuration enables stereoselective Michael addition during synthesis, critical for µ-opioid receptor agonism. NMR studies (¹H-SIM, COSY-90, NOE) confirm the l/2S,4S,11S configuration, which correlates with higher activity than tramadol . Synthetic protocols using Claisen-Schmidt coupling yield 68% E-isomer, which is pharmacologically active .

Q. How can contradictory efficacy data between studies (e.g., codeine vs. This compound) be reconciled?

Discrepancies in TOTPAR vs. SPID scores (e.g., codeine’s higher TOTPAR but lower SPAID in postoperative pain) may arise from differences in pain scales or patient cohorts . Meta-analyses should stratify by pain type (visceral vs. somatic) and use standardized endpoints (e.g., SPID for intensity, TOTPAR for relief).

Q. What experimental designs optimize detection of this compound’s agonist-antagonist effects?

Use double-blind, placebo-controlled cross-over trials with washout periods ≥48 hours to mitigate carryover effects . For receptor profiling, combine in vitro binding assays (e.g., µ-opioid, κ-opioid) with in vivo nociception models (e.g., tail-flick test) to quantify partial agonist activity .

Q. What are the dominant metabolic pathways of this compound, and how do they impact drug interactions?

this compound undergoes hepatic ether glucuronidation (non-CYP450), forming inactive phenolic (37.9% urinary excretion) and alicyclic glucuronides (2.3%) . Concomitant use with probenecid may inhibit tubular secretion, increasing plasma levels. No interactions are expected with CYP3A4/2D6 inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ciramadol
Reactant of Route 2
Ciramadol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。